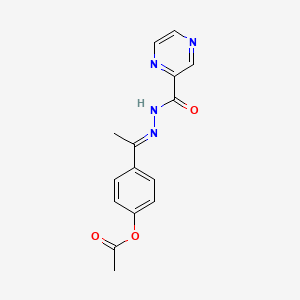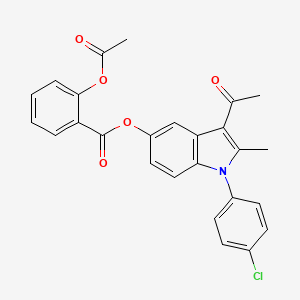![molecular formula C14H12N2O3 B11675253 Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B11675253.png)
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-amino-9-oxo-9H-pirrolo[1,2-a]indol-2-carboxilato de etilo es un complejo compuesto orgánico que pertenece a la familia del indol. Los indoles son sistemas heterocíclicos importantes que se encuentran en muchos productos naturales y medicamentos. Este compuesto es particularmente interesante debido a su estructura única, que incluye un anillo de indol fusionado con un anillo de pirrol, lo que lo convierte en un tema valioso para diversos estudios científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-amino-9-oxo-9H-pirrolo[1,2-a]indol-2-carboxilato de etilo generalmente involucra reacciones de múltiples pasos. Un método común incluye la anulación de un anillo de pirimidina a 2-aminoindoles. Este proceso a menudo implica una síntesis de tres componentes que combina 2-amino-1H-indol-3-carboxilatos de etilo, alquinos terminales y cloruros de benzoílo . Otro enfoque implica el uso de yoduro de sodio como catalizador y hidroperóxido de terc-butilo como oxidante para facilitar la formación del anillo de indol .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto están menos documentados, pero generalmente siguen rutas sintéticas similares a las utilizadas en entornos de laboratorio. La escalabilidad de estos métodos depende de la disponibilidad de materiales de partida y de la eficiencia de los procesos catalíticos involucrados.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-amino-9-oxo-9H-pirrolo[1,2-a]indol-2-carboxilato de etilo se somete a varias reacciones químicas, que incluyen:
Oxidación: Utilizando agentes oxidantes como el hidroperóxido de terc-butilo.
Reducción: A menudo involucra reactivos como el borohidruro de sodio.
Sustitución: Ocurre comúnmente en el grupo amino o en el anillo de indol, utilizando reactivos como los cloruros de benzoílo.
Reactivos y condiciones comunes
Agentes oxidantes: Hidroperóxido de terc-butilo.
Agentes reductores: Borohidruro de sodio.
Reactivos de sustitución: Cloruros de benzoílo.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios indoles y pirroloindoles sustituidos, dependiendo de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
El 3-amino-9-oxo-9H-pirrolo[1,2-a]indol-2-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 3-amino-9-oxo-9H-pirrolo[1,2-a]indol-2-carboxilato de etilo involucra su interacción con objetivos moleculares y vías específicas. El sistema de anillo de indol del compuesto le permite interactuar con varias enzimas y receptores, inhibiendo o activando potencialmente vías biológicas específicas. Esta interacción es crucial para sus actividades biológicas observadas, como los efectos antimicrobianos y anticancerígenos .
Comparación Con Compuestos Similares
El 3-amino-9-oxo-9H-pirrolo[1,2-a]indol-2-carboxilato de etilo se puede comparar con otros derivados del indol:
2-amino-1H-indol-3-carboxilato de etilo: Estructura similar pero carece del anillo de pirrol fusionado.
9H-pirrolo[1,2-a]indoles sulfonados: Difieren en la presencia de grupos sulfonato.
Pirimido[1,2-a]indoles: Contienen un anillo de pirimidina fusionado en lugar de un anillo de pirrol.
La singularidad del 3-amino-9-oxo-9H-pirrolo[1,2-a]indol-2-carboxilato de etilo radica en su estructura de anillo específica, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H12N2O3 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
ethyl 1-amino-4-oxopyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-2-19-14(18)9-7-11-12(17)8-5-3-4-6-10(8)16(11)13(9)15/h3-7H,2,15H2,1H3 |
Clave InChI |
NLOFNKPOURZRLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11675173.png)
![(2E)-2-{[(4-iodophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11675177.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(o-tolyl)acetamide](/img/structure/B11675178.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11675179.png)

![N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11675201.png)
![2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11675204.png)
![(2Z)-2-[1-(4-methylanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11675205.png)
![(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675206.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11675223.png)
![(2E)-2-(3-bromo-4-ethoxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675229.png)


![N'-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11675246.png)
